



# Application Note: Hydrothermal Synthesis of Bismuth Vanadate (BiVO4) Photocatalysts

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Compound of Interest		
Compound Name:	Bismuth	
Cat. No.:	B147881	Get Quote

#### 1.0 Introduction

**Bismuth** vanadate (BiVO4) has emerged as a highly promising semiconductor photocatalyst for environmental remediation and solar energy conversion.[1] Its popularity stems from a narrow band gap of approximately 2.4 eV, which allows it to absorb a significant portion of the visible light spectrum, making up about 43% of solar energy.[2][3][4] Among its three primary crystalline structures—tetragonal zircon, tetragonal scheelite, and monoclinic scheelite—the monoclinic scheelite phase exhibits the highest photocatalytic activity under visible light.[2][5][6] This makes it particularly effective for applications such as the degradation of organic pollutants and water splitting.[1][7]

The hydrothermal synthesis method is a versatile and effective technique for producing high-quality BiVO4 nanocrystals.[2][3] This approach offers excellent control over particle size, morphology, and crystallinity without often requiring post-synthesis heat treatments.[2] Key synthesis parameters, including pH, temperature, and reaction time, can be precisely adjusted to tailor the material's properties and optimize its photocatalytic performance.[6][8][9]

#### 2.0 Principle of Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. For BiVO4, the process typically involves dissolving **bismuth** and vanadium precursors in a solvent, adjusting the pH, and heating the sealed mixture.



The chemical reactions can be generalized as follows:

- Under acidic conditions: Precursors like Bi(NO<sub>3</sub>)<sub>3</sub> and NH<sub>4</sub>VO<sub>3</sub> react, often facilitated by nitric acid, to form BiVO<sub>4</sub>.[8]
- Under alkaline conditions: **Bismuth** hydroxide (Bi(OH)₃) may form as an intermediate, which then reacts to form BiVO4.[8]

The pH of the precursor solution is a critical factor that significantly influences the final product's crystal phase and morphology.[8][10] For instance, a pH range of 5-9 typically favors the formation of the desired pure monoclinic BiVO4 phase.[8][10] Deviations to highly acidic (e.g., pH 3) or highly alkaline (e.g., pH 11) conditions can lead to mixed phases or the formation of other oxides like V<sub>2</sub>O<sub>5</sub> and Bi<sub>2</sub>O<sub>3</sub>.[8][10]

## **Experimental Protocols**

3.0 Protocol 1: Synthesis of Monoclinic Scheelite BiVO4

This protocol is adapted from procedures designed to yield the highly photoactive monoclinic scheelite phase by controlling the pH.[5][8]

- 3.1 Materials and Equipment
- Bismuth (III) nitrate pentahydrate (Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O)
- Ammonium metavanadate (NH<sub>4</sub>VO<sub>3</sub>)
- Nitric acid (HNO<sub>3</sub>)
- Sodium hydroxide (NaOH) or Ammonia solution (25 wt%)
- · Deionized water
- 100 mL Teflon-lined stainless steel autoclave
- Magnetic stirrer and hotplate
- Drying oven



Centrifuge

### 3.2 Synthesis Procedure

- Prepare Precursor Solution A: Dissolve 0.01 mol of Bi(NO₃)₃⋅5H₂O in a dilute HNO₃ solution to obtain a clear solution.[8]
- Prepare Precursor Solution B: In a separate beaker, dissolve 0.01 mol of NH₄VO₃ in a dilute NaOH solution.[8]
- Mixing: While stirring vigorously, slowly add Solution B dropwise into Solution A. A yellow precipitate or solution will form.[8]
- pH Adjustment: Carefully adjust the pH of the mixed solution to a target value between 5 and 7 using either HNO₃ or NaOH/ammonia solution.[5][8] This step is critical for obtaining the pure monoclinic phase.[8]
- Homogenization: Continue stirring the final precursor solution for 30 minutes to ensure homogeneity.[5]
- Hydrothermal Reaction: Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave, filling it to no more than 80% of its volume.[11]
- Seal the autoclave and heat it in an oven at 180°C for 12-18 hours.[5][12][13]
- Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the yellow precipitate by centrifugation or filtration.
- Washing: Wash the product several times with deionized water and absolute ethanol to remove any unreacted ions.[11]
- Drying: Dry the final BiVO4 powder in an oven at 60-100°C for 4-24 hours.[11][13][14]
- 4.0 Protocol 2: Photocatalytic Activity Evaluation

### Methodological & Application



This protocol describes a standard experiment to evaluate the photocatalytic performance of the synthesized BiVO4 by measuring the degradation of an organic dye, such as Methylene Blue (MB) or Rhodamine B (RhB), under visible light irradiation.[5]

- 4.1 Materials and Equipment
- Synthesized BiVO4 photocatalyst
- Methylene Blue (MB) or Rhodamine B (RhB) dye
- · Quartz reaction vessel or beaker
- Visible light source (e.g., Xenon lamp with a UV cutoff filter,  $\lambda > 420$  nm)
- Magnetic stirrer
- Centrifuge
- UV-Vis Spectrophotometer
- 4.2 Degradation Procedure
- Catalyst Suspension: Disperse 100 mg of the BiVO4 powder into 100 mL of a 10 mg/L MB solution in the quartz reaction vessel.[5]
- Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60
  minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and
  the catalyst surface.[5]
- Photocatalytic Reaction: Expose the suspension to visible light irradiation while continuously stirring.
- Sampling: At regular time intervals (e.g., every 20-30 minutes), withdraw approximately 3-5 mL of the suspension.
- Sample Preparation: Immediately centrifuge the collected aliquots to separate the BiVO4 particles from the solution.



- Analysis: Measure the absorbance of the supernatant at the characteristic maximum wavelength of the dye (approx. 664 nm for MB, 554 nm for RhB) using a UV-Vis spectrophotometer.
- Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) =  $(C_0 C_t) / C_0 \times 100$ , where  $C_0$  is the initial concentration of the dye (after equilibrium) and  $C_t$  is the concentration at time 't'.

### **Data Presentation**

Table 1: Influence of Synthesis pH on BiVO4 Properties and Photocatalytic Performance

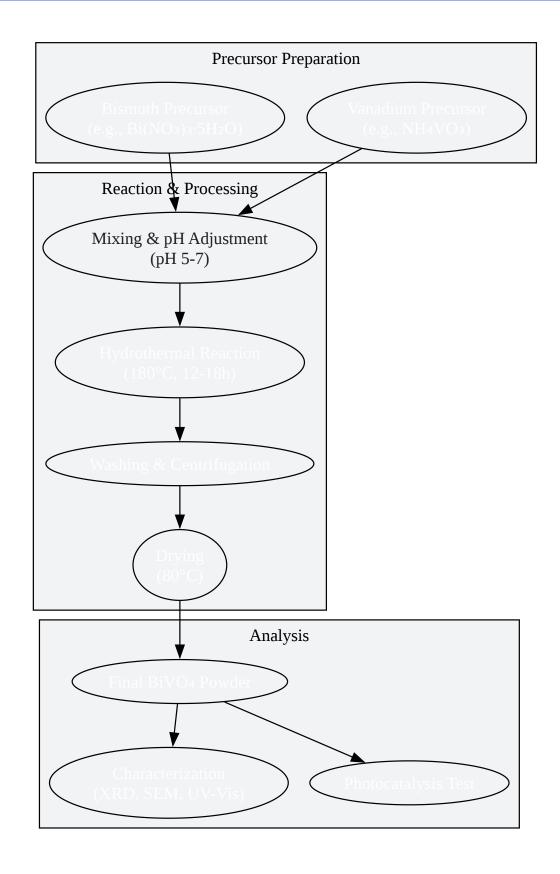


Precurs ors	рН	Temp. (°C)	Time (h)	Resultin g Phase	Pollutan t	Degrada tion Efficien cy	Referen ce
Bi(NO3)3· 5H2O + NH4VO3	3	180	-	Monoclini c + Tetragon al	Methylen e Blue	Moderate	[8]
Bi(NO <sub>3</sub> ) <sub>3</sub> . 5H <sub>2</sub> O + NH <sub>4</sub> VO <sub>3</sub>	5	180	-	Pure Monoclini c	Methylen e Blue	84.7% in 4h	[8]
Bi(NO <sub>3</sub> ) <sub>3</sub> . 5H <sub>2</sub> O + NH <sub>4</sub> VO <sub>3</sub>	7	180	-	Pure Monoclini c	Methylen e Blue	Good	[8]
Bi(NO <sub>3</sub> ) <sub>3</sub> . 5H <sub>2</sub> O + NH <sub>4</sub> VO <sub>3</sub>	9	180	-	Pure Monoclini c	Methylen e Blue	Fair	[8]
Bi(NO <sub>3</sub> ) <sub>3</sub> . 5H <sub>2</sub> O + NH <sub>4</sub> VO <sub>3</sub>	11	180	-	Monoclini c + V <sub>2</sub> O <sub>5</sub> + Bi <sub>2</sub> O <sub>3</sub>	Methylen e Blue	Poor	[8]
Bi <sub>5</sub> O(OH) 9(NO <sub>3</sub> ) <sub>4</sub> + NH <sub>4</sub> VO <sub>3</sub>	10	180	18	Monoclini c	Industrial Pollutant	~95% in 150 min	[13]

Note: Performance can vary based on specific reaction conditions and testing setups.

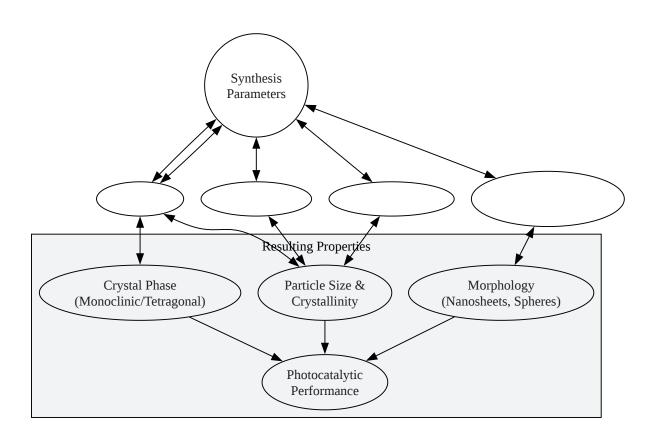
# **Visualizations**





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// Nodes Light [label="Visible Light (hv)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BiVO4 [label="BiVO4 Semiconductor", fillcolor="#34A853", fontcolor="#FFFFFF"]; CB [label="Conduction Band (e<sup>-</sup>)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VB [label="Valence Band (h<sup>+</sup>)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O2", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H2O / OH-", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Superoxide [label="•O2" (Superoxide radical)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hydroxyl [label="•OH (Hydroxyl radical)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pollutant [label="Organic Pollutant", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation



[label="Degradation Products\n(CO<sub>2</sub>, H<sub>2</sub>O)", shape=parallelogram, fillcolor="#FFFFF", fontcolor="#202124"];

// Edges Light -> BiVO4 [label="Excitation"]; BiVO4 -> {CB, VB} [label="Charge Separation", style=dashed];

CB -> O2 [label="Reduction"]; O2 -> Superoxide;

VB -> H2O [label="Oxidation"]; H2O -> Hydroxyl;

Superoxide -> Pollutant [label="Oxidizes"]; Hydroxyl -> Pollutant [label="Oxidizes"]; VB -> Pollutant [label="Direct Oxidation"];

Pollutant -> Degradation [style=dashed]; } ondot Caption: Simplified mechanism of photocatalytic degradation by BiVO<sub>4</sub>.

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